(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the synthesis of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is not explicitly described, the papers provide insights into the synthesis of related compounds. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid involves the reaction of 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution . Similarly, acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives are prepared through a series of steps including allylation, protection of carbonyl groups, and oxidation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and quantum chemical calculations . For example, the charge density and electron density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have been studied, revealing insights into the effects of intermolecular interactions and hydrogen bonding . These findings could be relevant when analyzing the molecular structure of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid. However, they do describe the reactions of structurally related compounds. For instance, (2,4-dioxocyclohex-1-yl)acetic acid derivatives undergo amide formation and subsequent cyclization to yield hexahydroindoles . These types of reactions are important for the synthesis of various alkaloids and could be relevant to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the crystal structure and intermolecular hydrogen bonding patterns of similar compounds have been characterized . For example, 2-oxo-1,2-dihydropyridine-1-acetic acid forms one-dimensional folded chain structures through hydrogen bonds . These properties are crucial for understanding the behavior of these compounds in solid-state and could provide a basis for predicting the properties of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid.
Scientific Research Applications
Pervaporation Separation Techniques
Pervaporation separation is a process often used in the separation of mixtures, especially those challenging to separate by conventional methods due to close relative volatilities. In a study by Aminabhavi and Toti (2003), the pervaporation separation of water-acetic acid mixtures using polymeric membranes is explored. This method is highlighted for its economical and environmentally clean approach, particularly significant in industries where acetic acid recycling is crucial after separation from aqueous streams, such as in wastewater contaminated with acetic acid (Aminabhavi & Toti, 2003).
Organic Acids in Acidizing Operations
Organic acids, like acetic acid, play a significant role in acidizing operations for both carbonate and sandstone formations in oil and gas industries. Alhamad et al. (2020) provide an intensive review of the advancements, technology, and challenges associated with organic acids, emphasizing their use over hydrochloric acid to avoid issues such as high corrosion rates and lack of penetration. The study covers various tests and field cases, shedding light on the use of organic acids for formation damage removal and dissolution, with specific mentions of acetic acid's use in dissolving drilling mud filter cakes (Alhamad et al., 2020).
Regulation of Cell Death in Yeasts by Acetic Acid
Chaves et al. (2021) focus on acetic acid and its role in yeast cell death, providing a comprehensive literature review. The study delves into the molecular events involved in cell death induced by acetic acid, considering its significance in industrial processes like fermentation. The paper discusses the pharmacological and genetic regulation of this process, indicating the potential of acetic acid in biotechnology and biomedicine (Chaves et al., 2021).
Organic Acids and Corrosion
Key (2014) examines the effect of acetic acid on CO2 corrosion, especially in oil and natural gas production. The study highlights acetic acid as a significant factor in the failure of metallic materials, with discussions on effective corrosion prevention measures in gathering and transportation pipelines (Key, 2014).
Disinfection with Peracetic Acid
Kitis (2004) reviews the use of peracetic acid as a disinfectant for wastewater effluents. The study discusses the benefits, such as broad-spectrum activity and absence of persistent toxic residuals, as well as the drawbacks, including the potential for microbial regrowth due to increases in organic content after treatment (Kitis, 2004).
properties
IUPAC Name |
2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11-12/h1-4H,5H2,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPRFSMRMXXKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368320 |
Source
|
Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |
CAS RN |
2257-64-9 |
Source
|
Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.